An In-Depth Technical Guide to Boc-3-amino-5-(Fmoc-amino)benzoic Acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to Boc-3-amino-5-(Fmoc-amino)benzoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-3-amino-5-(Fmoc-amino)benzoic acid (CAS 779335-06-7) is a uniquely functionalized aromatic amino acid derivative that serves as a versatile building block in synthetic chemistry.[1] Its strategic design, featuring two orthogonal amine protecting groups—the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group—offers chemists precise control over sequential reactions.[1] This attribute makes it an invaluable tool in the construction of complex molecular architectures, particularly in the fields of peptide synthesis, drug discovery, and bioconjugation.[1] This technical guide provides a comprehensive overview of the core properties, synthesis, and diverse applications of this compound, offering insights for its effective utilization in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Boc-3-amino-5-(Fmoc-amino)benzoic acid is fundamental to its successful application in synthesis.
| Property | Value | Reference |
| CAS Number | 779335-06-7 | |
| Molecular Formula | C₂₇H₂₆N₂O₆ | |
| Molecular Weight | 474.51 g/mol | |
| Appearance | White to off-white powder | |
| Melting Point | 177-183 °C | |
| Purity | ≥99% (HPLC) | |
| Storage | 0-8 °C |
Solubility:
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N,N-Dimethylformamide (DMF)
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N-Methyl-2-pyrrolidone (NMP)
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Dichloromethane (DCM)
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Tetrahydrofuran (THF)
It is expected to have limited solubility in non-polar solvents such as hexanes and limited to moderate solubility in water. Empirical determination of solubility in the specific solvent system for a given reaction is always recommended.
The Power of Orthogonal Protection: Selective Deprotection Strategies
The core utility of Boc-3-amino-5-(Fmoc-amino)benzoic acid lies in the differential lability of its two protecting groups. This orthogonality allows for the selective deprotection of one amino group while the other remains protected, enabling regioselective modifications.
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Fmoc Group Removal (Base-Labile): The Fmoc group is readily cleaved under mild basic conditions, most commonly using a solution of 20% piperidine in DMF. This deprotection is a cornerstone of Fmoc-based solid-phase peptide synthesis (SPPS).[2]
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Boc Group Removal (Acid-Labile): The Boc group is stable to the basic conditions used for Fmoc removal but is efficiently cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[3] This allows for the unmasking of the second amino group at a later synthetic stage.
Caption: Selective deprotection pathways for Boc-3-amino-5-(Fmoc-amino)benzoic acid.
Spectroscopic Characterization
¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons: Signals in the aromatic region (typically ~7.0-8.0 ppm) corresponding to the protons on the benzoic acid ring and the fluorenyl group of the Fmoc moiety.
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Fmoc Group Protons: Characteristic signals for the fluorenyl ring system.
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Boc Group Protons: A singlet at approximately 1.5 ppm, integrating to 9 protons, is characteristic of the tert-butyl group.
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Amine Protons: Broad singlets corresponding to the NH protons of the Boc and Fmoc protected amines.
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Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (>10 ppm) for the carboxylic acid proton, which may or may not be observable depending on the solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Carbonyl Carbons: Signals for the carboxylic acid carbonyl, the Boc carbonyl, and the Fmoc carbonyl will appear in the downfield region (typically ~155-175 ppm).
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Aromatic Carbons: A series of signals in the aromatic region (~120-150 ppm) corresponding to the carbons of the benzoic acid and fluorenyl rings.
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Boc Group Carbons: Signals for the quaternary carbon and the methyl carbons of the tert-butyl group.
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Fmoc Group Carbons: Characteristic signals for the carbons of the fluorenyl ring system.
FT-IR (Fourier-Transform Infrared) Spectroscopy:
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N-H Stretching: Bands in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching of the protected amino groups.
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C=O Stretching: Strong absorption bands in the region of 1680-1760 cm⁻¹ due to the stretching vibrations of the carboxylic acid and carbamate carbonyl groups.
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Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.
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C-N Stretching: Bands in the 1200-1350 cm⁻¹ region.
Synthesis and Purification
The synthesis of Boc-3-amino-5-(Fmoc-amino)benzoic acid typically involves a multi-step process starting from a commercially available precursor such as 3,5-diaminobenzoic acid. A general synthetic approach is outlined below:
Caption: General synthetic workflow for Boc-3-amino-5-(Fmoc-amino)benzoic acid.
Experimental Protocol: A Conceptual Outline
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Selective Boc Protection: 3,5-Diaminobenzoic acid is reacted with di-tert-butyl dicarbonate (Boc₂O) under controlled conditions to achieve mono-protection of one of the amino groups. The reaction is typically carried out in a suitable solvent system, and the stoichiometry of the reagents is carefully controlled to favor the formation of the mono-Boc protected product.
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Fmoc Protection: The remaining free amino group of 3-amino-5-(Boc-amino)benzoic acid is then protected with the Fmoc group. This is commonly achieved by reacting the intermediate with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base.
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Purification: The final product is purified to remove any unreacted starting materials, by-products, and di-protected species. Common purification techniques include recrystallization from a suitable solvent system or column chromatography on silica gel.[4]
Applications in Research and Development
The unique structural features of Boc-3-amino-5-(Fmoc-amino)benzoic acid make it a valuable tool in several areas of chemical and pharmaceutical research.
Solid-Phase Peptide Synthesis (SPPS)
This compound is particularly well-suited for use as a scaffold or building block in SPPS. Its bifunctional nature allows for the introduction of branching in a peptide chain or the attachment of other molecules to a specific position.
Illustrative SPPS Workflow:
